3,3-Bis(2-chloro-6-fluorobenzyl)-2,4-pentanedione
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Overview
Description
3,3-Bis(2-chloro-6-fluorobenzyl)-2,4-pentanedione is a synthetic organic compound characterized by the presence of two 2-chloro-6-fluorobenzyl groups attached to a 2,4-pentanedione backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Bis(2-chloro-6-fluorobenzyl)-2,4-pentanedione typically involves the reaction of 2-chloro-6-fluorobenzyl chloride with 2,4-pentanedione in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3,3-Bis(2-chloro-6-fluorobenzyl)-2,4-pentanedione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or alkanes.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Sodium hydride (NaH), potassium carbonate (K₂CO₃)
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, alkanes
Substitution: Various substituted benzyl derivatives
Scientific Research Applications
3,3-Bis(2-chloro-6-fluorobenzyl)-2,4-pentanedione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3,3-Bis(2-chloro-6-fluorobenzyl)-2,4-pentanedione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3,3-Bis(2-chlorobenzyl)-2,4-pentanedione
- 3,3-Bis(2-fluorobenzyl)-2,4-pentanedione
- 3,3-Bis(2-bromobenzyl)-2,4-pentanedione
Uniqueness
3,3-Bis(2-chloro-6-fluorobenzyl)-2,4-pentanedione is unique due to the presence of both chloro and fluoro substituents on the benzyl groups. This combination of substituents can influence the compound’s reactivity, stability, and interactions with other molecules, making it distinct from similar compounds with only chloro or fluoro substituents.
Properties
IUPAC Name |
3,3-bis[(2-chloro-6-fluorophenyl)methyl]pentane-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16Cl2F2O2/c1-11(24)19(12(2)25,9-13-15(20)5-3-7-17(13)22)10-14-16(21)6-4-8-18(14)23/h3-8H,9-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFWOYYMOKWYIGO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(CC1=C(C=CC=C1Cl)F)(CC2=C(C=CC=C2Cl)F)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16Cl2F2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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